

# Methomyl-d3: A Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: **Methomyl-d3**

Cat. No.: **B1147697**

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## Introduction

**Methomyl-d3** is the deuterated analog of Methomyl, a broad-spectrum carbamate insecticide. [1][2] Its primary application in a laboratory setting is as an internal standard for the accurate quantification of Methomyl in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The incorporation of deuterium atoms provides a distinct mass difference from the parent compound, allowing for precise and sensitive detection without significantly altering its chemical behavior. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methomyl-d3**, along with general experimental protocols for its use.

## Physical and Chemical Properties

The physical and chemical properties of **Methomyl-d3** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Chemical Name	N-[(methyl-d3-amino)carbonyloxy]-ethanimidothioic acid, methyl ester	<a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	Methomyl D3, (E,Z)-Methomyl D3 (N-methyl D3)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	1398109-07-3	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>5</sub> H <sub>7</sub> D <sub>3</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	165.23 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White crystalline solid	<a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	78 - 79 °C	<a href="#">[7]</a>
Solubility	Slightly soluble in chloroform and methanol. <a href="#">[1]</a> <a href="#">[3]</a> Water solubility of the parent compound, Methomyl, is 58 g/L at 20 °C. <a href="#">[7]</a> <a href="#">[10]</a>	
Purity	≥98% (Methomyl)	<a href="#">[3]</a>
Deuterium Incorporation	≥99% deuterated forms (d <sub>1</sub> -d <sub>3</sub> ); ≤1% d <sub>0</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Storage	-20°C, hygroscopic, under inert atmosphere. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>	
Stability	≥ 4 years under recommended storage conditions. <a href="#">[1]</a> <a href="#">[3]</a>	

## Experimental Protocols

While specific, detailed experimental protocols for **Methomyl-d3** are often developed and validated in-house by analytical laboratories, a general methodology for its use as an internal standard in LC-MS/MS analysis is described below.

Objective: To quantify the concentration of Methomyl in a sample matrix (e.g., environmental water, biological fluid) using **Methomyl-d3** as an internal standard.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Standard Preparation:

- Prepare a stock solution of **Methomyl-d3** in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards by spiking a blank matrix with known concentrations of non-deuterated Methomyl and a constant concentration of the **Methomyl-d3** internal standard.

- Sample Preparation:

- To a known volume or weight of the sample, add a precise amount of the **Methomyl-d3** internal standard solution.
- Perform sample extraction and clean-up to remove interfering matrix components. This may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

- LC-MS/MS Analysis:

- Inject the prepared standards and samples onto an appropriate LC column (e.g., C18).
- Separate the analytes using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Methomyl and **Methomyl-d3** should be monitored.

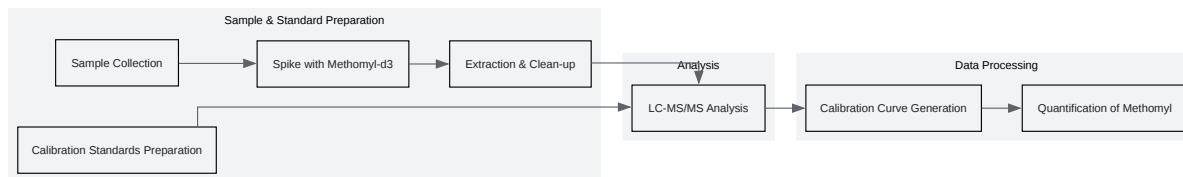
- Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of Methomyl to the peak area of **Methomyl-d3** against the concentration of Methomyl for the calibration standards.
- Calculate the concentration of Methomyl in the unknown samples using the calibration curve.

## Visualizations

### Experimental Workflow for Quantification of Methomyl

The following diagram illustrates a typical workflow for the quantification of Methomyl using **Methomyl-d3** as an internal standard.

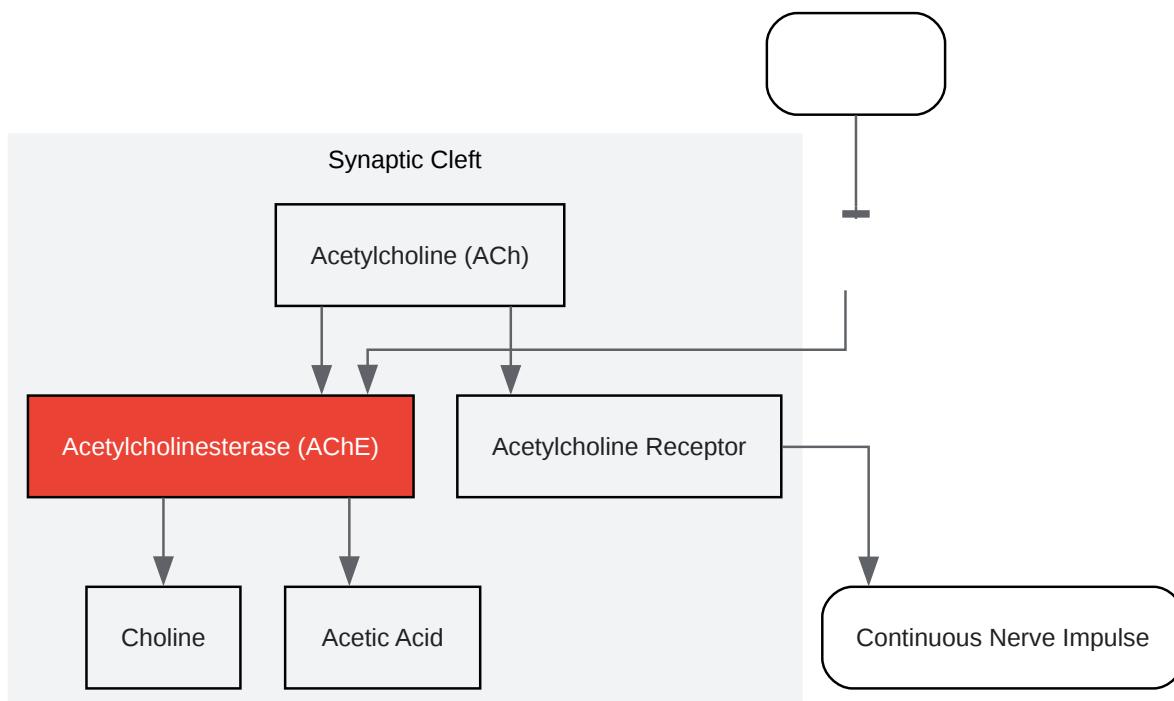


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Caption: Workflow for Methomyl quantification using an internal standard.

### Mechanism of Action of Methomyl

Methomyl, the parent compound of **Methomyl-d3**, acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE). The diagram below illustrates this signaling pathway.



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Caption: Inhibition of acetylcholinesterase by Methomyl.

## Conclusion

**Methomyl-d3** is an indispensable tool for the accurate and reliable quantification of the insecticide Methomyl. Its well-defined physical and chemical properties, coupled with its isotopic purity, make it an ideal internal standard for mass spectrometry-based analytical methods. Understanding these properties and the general experimental workflows is crucial for researchers and scientists in the fields of environmental monitoring, toxicology, and drug development.

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